REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.ClC1C=C(C=CN=1)C#N.[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:28]2[CH:29]=[C:30]([NH:53][C:54](=[O:56])[CH3:55])[CH:31]=[C:32]([C:34]3[CH:42]=[CH:41][CH:40]=[C:39]4[C:35]=3[CH:36]=[CH:37][N:38]4[Si](C(C)C)(C(C)C)C(C)C)[CH:33]=2)=[O:27])[CH:23]=[CH:22][N:21]=1>>[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:2]2[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=2)=[O:27])[CH:23]=[CH:22][N:21]=1.[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([C:28]2[CH:29]=[C:30]([NH:53][C:54](=[O:56])[CH3:55])[CH:31]=[C:32]([C:34]3[CH:42]=[CH:41][CH:40]=[C:39]4[C:35]=3[CH:36]=[CH:37][NH:38]4)[CH:33]=2)=[O:27])[CH:23]=[CH:22][N:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CN1
|
Name
|
N-[3-(2-chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)NC(C)=O
|
Name
|
N-[3-(2-Chloro-pyridine-4-carbonyl)-5-(1-triisopropylsilanyl-1H-indol-4-yl)-phenyl]-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C)NC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)C1=CC(=CC(=C1)Br)Br
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)C=1C=C(C=C(C1)C1=C2C=CNC2=CC=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |